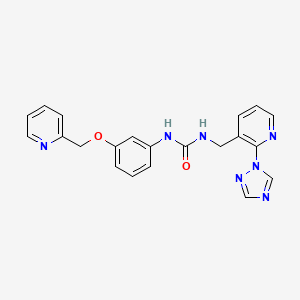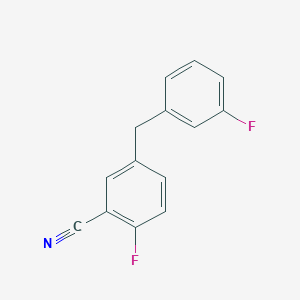
2-Fluoro-5-(3-fluorobenzyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(3-fluorobenzyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a fluorine atom at the 2nd position and a 3-fluorobenzyl group at the 5th position on the benzonitrile ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluorobenzyl)benzonitrile typically involves the nucleophilic substitution reaction of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrobenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Fluoro-5-(3-fluorobenzyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Benzoic acids or aldehydes.
Reduction: Benzylamines.
科学的研究の応用
2-Fluoro-5-(3-fluorobenzyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Fluoro-5-(3-fluorobenzyl)benzonitrile depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability.
Material Science: The compound’s unique electronic properties contribute to its functionality in materials like liquid crystals.
類似化合物との比較
2-Fluoro-5-(3-fluorobenzyl)benzonitrile can be compared with other fluorinated benzonitriles:
2-Fluoro-5-formylbenzonitrile: Similar structure but with a formyl group instead of a benzyl group.
2-Fluoro-5-nitrobenzonitrile: Contains a nitro group, making it more reactive in nucleophilic substitution reactions.
3-Fluoro-4-cyanobenzyl bromide: Similar in structure but with a bromide group, used in different synthetic applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
特性
分子式 |
C14H9F2N |
|---|---|
分子量 |
229.22 g/mol |
IUPAC名 |
2-fluoro-5-[(3-fluorophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9F2N/c15-13-3-1-2-10(8-13)6-11-4-5-14(16)12(7-11)9-17/h1-5,7-8H,6H2 |
InChIキー |
UIVYDMXDVKIERR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)CC2=CC(=C(C=C2)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


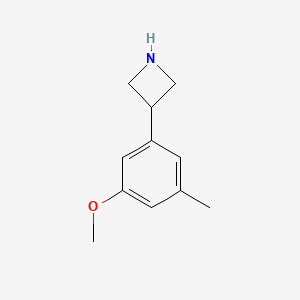
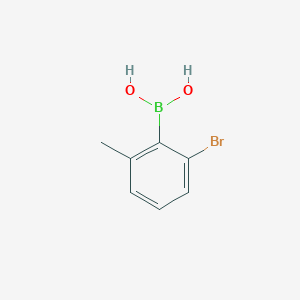
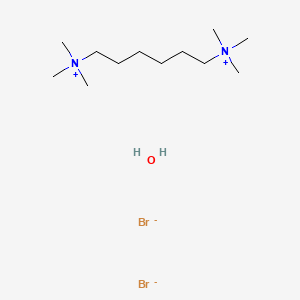
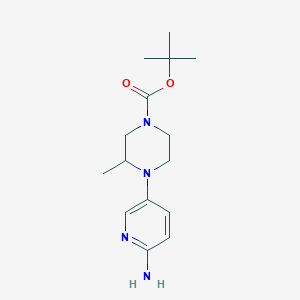
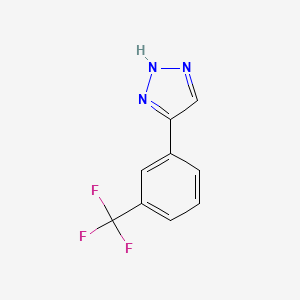

![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)
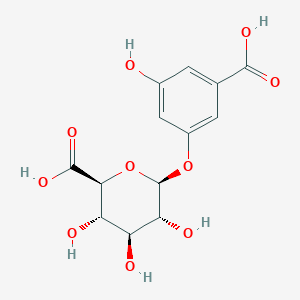
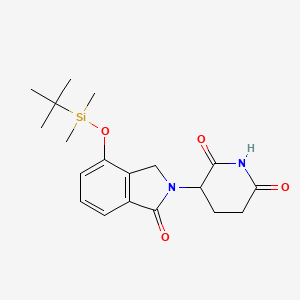

![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
